1-(4-Nitrothiophen-2-yl)ethanone
Overview
Description
“1-(4-Nitrothiophen-2-yl)ethanone”, also known as NTE, is an organic compound that belongs to the class of ketones. It is also referred to as “2-Acetyl-4-Nitrothiophene” and "Ethanone, 1-(4-nitro-2-thienyl)-" .
Molecular Structure Analysis
The molecular formula of “1-(4-Nitrothiophen-2-yl)ethanone” is C6H5NO3S. The InChI code for this compound is 1S/C6H5NO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3 .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Nitrothiophen-2-yl)ethanone” is 171.18 g/mol. The density of this compound is 1.399g/cm3, and it has a boiling point of 280.9ºC at 760 mmHg .
Scientific Research Applications
Synthesis of Chalcone Analogues
1-(4-Nitrothiophen-2-yl)ethanone has been utilized in the synthesis of alpha,beta-unsaturated ketones, serving as chalcone analogues. This is achieved through an electron-transfer chain reaction with alpha-bromoketones derived from nitrobenzene and nitrothiophene. The method provides a new approach to synthesizing a wide range of chalcone analogues, demonstrating the compound's utility in organic synthesis (Curti, Gellis, & Vanelle, 2007).
Ternary Phase Equilibrium Studies
Research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(4-Nitrophenyl)ethanone in solvents like methanol and n-propanol has been conducted. These studies are essential for understanding the crystallization behavior of such compounds and are crucial for separation processes in chemical engineering (Li et al., 2019).
Antibacterial Activity
The compound's derivatives, such as N-Acylhydrazones and 1,3,4-Oxadiazole, have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus. These studies are significant in the pharmaceutical field, highlighting the potential of 1-(4-Nitrothiophen-2-yl)ethanone derivatives as antibacterial agents (Soares de Oliveira et al., 2012).
Vibrational and UV/Vis Spectroscopic Analysis
In-depth vibrational and electronic properties studies of 1-(3-Methylthiophen-2-yl)ethanone have been carried out using density functional theory (DFT). These studies offer insights into the molecular structure and properties of related compounds, aiding in the understanding of their chemical behavior (Rao et al., 2018).
Luminescent Sensing Applications
Research has been conducted on MOFs (Metal-Organic Frameworks) associated with benzophenone derivatives, where 1-(4-Nitrophenyl)ethanone plays a role. These frameworks have shown promise in sensitive detection for trace content of nitrobenzene and Fe3+ ions, suggesting applications in sensing and detection technologies (Zhang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-nitrothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURKVQAOBMRVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343990 | |
Record name | 2-ACETYL-4-NITROTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrothiophen-2-yl)ethanone | |
CAS RN |
42791-51-5 | |
Record name | 2-ACETYL-4-NITROTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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